molecular formula C17H15F3N2O2S B3593570 2-ethoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide

2-ethoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide

Cat. No.: B3593570
M. Wt: 368.4 g/mol
InChI Key: YODMFWSLUQNCFT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the trifluoromethyl group, the formation of the amide bond, and the attachment of the ethoxy group. The trifluoromethyl group can be introduced using various reagents and methods, such as trifluoromethyltrimethylsilane . The amide bond can be formed through a reaction between a carboxylic acid and an amine . The ethoxy group can be introduced through a reaction with ethanol .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The trifluoromethyl group would add a degree of electron-withdrawing character to the molecule, which could influence its reactivity .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions. For example, the trifluoromethyl group could potentially undergo various types of reactions, such as aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, and electrophilic trifluoromethylation . The amide bond could be hydrolyzed under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the trifluoromethyl group could influence the compound’s polarity, solubility, and reactivity .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include investigating its potential biological activity, given the importance of trifluoromethylated compounds in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2-ethoxy-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O2S/c1-2-24-14-9-4-3-8-13(14)15(23)22-16(25)21-12-7-5-6-11(10-12)17(18,19)20/h3-10H,2H2,1H3,(H2,21,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODMFWSLUQNCFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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